molecular formula C10H10N2O B8725520 (3-phenyl-1H-pyrazol-1-yl)methanol

(3-phenyl-1H-pyrazol-1-yl)methanol

Cat. No. B8725520
M. Wt: 174.20 g/mol
InChI Key: PAYKHWUWICHPHX-UHFFFAOYSA-N
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Patent
US07541374B2

Procedure details

The mixture of 2.88 g of 3-phenyl-1H-pyrazole, 0.67 g of paraformaldehyde and 0.3 ml of triethylamine was stirred at 130° C. for 5 hours. After the reaction mixture was cooled to room temperature, acetone was added to the reaction mixture. After the mixture was filtered, hexane was added to the filterate to produce a crystal. The crystal was collected to obtain 2.64 g of 3-phenyl-1H-pyrazole-1-ylmethanol.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:11]=[CH:10][NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:12]=[O:13].C(N(CC)CC)C>CC(C)=O>[C:1]1([C:7]2[CH:11]=[CH:10][N:9]([CH2:12][OH:13])[N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
2.88 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC=C1
Name
Quantity
0.67 g
Type
reactant
Smiles
C=O
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred at 130° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
After the mixture was filtered
ADDITION
Type
ADDITION
Details
hexane was added to the filterate
CUSTOM
Type
CUSTOM
Details
to produce a crystal
CUSTOM
Type
CUSTOM
Details
The crystal was collected

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NN(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.